molecular formula C18H10Br2 B104060 5,11-Dibromotetracene CAS No. 40577-78-4

5,11-Dibromotetracene

Cat. No. B104060
CAS RN: 40577-78-4
M. Wt: 386.1 g/mol
InChI Key: CIWRSJBGNYEICY-UHFFFAOYSA-N
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Description

5,11-Dibromotetracene is a chemical compound with the formula C18H10Br2 . It is a type of polyaromatic molecule that is functionalized with two bromine atoms .


Synthesis Analysis

The synthesis of 5,11-Dibromotetracene involves a Suzuki cross-coupling reaction with arylboronic acids . The key intermediate, 5,11-dibromotetracene, is separated from the crude bromination mixture by repeated crystallization from hot toluene .


Molecular Structure Analysis

The molecular structure of 5,11-Dibromotetracene is characterized by 1H NMR, MALDI-TOF mass spectroscopy, and elemental analysis . The minimized molecular structure reveals that the tetracene subunits adopt a partially ‘face-to-face’ stacked configuration .


Chemical Reactions Analysis

5,11-Dibromotetracene undergoes a Suzuki cross-coupling reaction with arylboronic acids . This reaction is catalyzed by a triethylammonium-tagged palladium complex in ionic liquids .

Scientific Research Applications

  • Suzuki–Miyaura Cross-Coupling Reactions : 5,11-Dibromotetracene is used in Suzuki–Miyaura cross-coupling reactions with arylboronic acids. This process involves a triethylammonium-tagged palladium(II) diphenylphosphine complex as a catalyst in a pyrrolidinium-based ionic liquid. This method allows the preparation of new 5,11-diaryl-substituted tetracenes with good to excellent yields (Papagni et al., 2011).

  • On-Surface Synthesis for Nanotechnology Development : 5,11-Dibromotetracene is studied for its role in the on-surface synthesis of thin organic and organometallic films. This research is crucial for the development of new nanotechnologies. The study involves investigating the adsorption and temperature-stimulated transformations of 5,11-dibromotetracene assemblies on Ag(110) surfaces using various advanced techniques (Píš et al., 2016).

  • Synthesis of Substituted Tetracenes for Optoelectronic Applications : A four-step synthesis method has been developed for creating substituted 5,11-dicyano-6,12-diaryltetracenes from readily available materials. These tetracene derivatives demonstrate outstanding optoelectronic properties and enhanced photostability, making them potential candidates for use in optoelectronic devices (Kerisit et al., 2018).

  • Intermolecular Coupling Control : The intermolecular coupling of dibromotetracene on Cu(110) surfaces can be controlled by the sequential activation of C-Br and C-H bonds. This process involves several chemical transformations on the surface at different temperatures, leading to the formation of organometallic dimers, trimers, or small oligomers. This research provides insights into how intermolecular coupling can be modulated by controlling simple parameters like temperature (Ferrighi et al., 2015).

  • Cyano-Functionalized Diaryltetracenes Synthesis : A two-step synthesis method has been developed for highly substituted, cyano-functionalized diaryltetracenes, starting from tetraaryl[3]cumulenes. These new chromophores are thermally stable and exhibit promising fluorescence properties, potentially useful for optoelectronic devices. They also act as selective chemosensors for Cu(I) ions (Gawel et al., 2014).

properties

IUPAC Name

5,11-dibromotetracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br2/c19-17-13-7-3-1-5-11(13)9-15-16(17)10-12-6-2-4-8-14(12)18(15)20/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWRSJBGNYEICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2Br)C=C4C=CC=CC4=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624627
Record name 5,11-Dibromotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Dibromotetracene

CAS RN

40577-78-4
Record name 5,11-Dibromotetracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
L Ferrighi, I Píš, TH Nguyen, M Cattelan… - … A European Journal, 2015 - Wiley Online Library
Dibromotetracene molecules are deposited on the Cu(110) surface at room temperature. The complex evolution of this system has been monitored at different temperatures (ie, 298, 523…
A Papagni, C Trombini, M Lombardo… - …, 2011 - ACS Publications
Suzuki–Miyaura cross-coupling reactions of 5,11-dibromotetracene with arylboronic acids, using a triethylammonium-tagged palladium(II) diphenylphosphine complex as catalyst in a …
Number of citations: 22 pubs.acs.org
I Pis, L Ferrighi, TH Nguyen, S Nappini… - The Journal of …, 2016 - ACS Publications
On-surface synthesis of thin organic and organometallic films in a bottom-up fashion has become a promising approach for the development of new nanotechnologies. In this work we …
Number of citations: 26 pubs.acs.org
JD Wood, JL Jellison, AD Finke, L Wang… - Journal of the …, 2012 - ACS Publications
We report the synthesis and selective functionalization of two externally fused cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) and demonstrate their electron accepting …
Number of citations: 130 pubs.acs.org
GC Kulkarni - 2019 - opensiuc.lib.siu.edu
In this dissertation, new cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) based on a tetracene core have been developed and shown to be a bridge between the …
Number of citations: 0 opensiuc.lib.siu.edu
GC Kulkarni, JL Morales-Cruz, WA Hussain, IJ Garvey… - Synlett, 2018 - thieme-connect.com
New cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) based on tetracene have been prepared by a palladium-catalyzed cyclopentannulation reaction. The new …
Number of citations: 16 www.thieme-connect.com
JC Sancho-García, AJ Pérez-Jiménez… - Physical Chemistry …, 2010 - pubs.rsc.org
The generation of mobile charges and their transport across organic layers are commonly the most critical steps affecting the performance of organic-based electronic devices. Charge-…
Number of citations: 63 pubs.rsc.org
T Okamoto, K Nakahara, A Saeki, S Seki, JH Oh… - MRS Online …, 2011 - Springer
The charge transport properties critically depend on the degree of ordering of the chains in the solid state as well as on the density of chemical or structural defects. In general, …
Number of citations: 3 link.springer.com
T Sun, L Shen, H Liu, X Sun, X Li - Journal of Molecular Structure, 2016 - Elsevier
A tetracene dimer linked directly by a single bond has been successfully prepared by using electron withdrawing groups to improve the stability. The molecular structure of this dimer is …
Number of citations: 12 www.sciencedirect.com
M Smerieri, I Píš, L Ferrighi, S Nappini, A Lusuan… - Nanoscale, 2016 - pubs.rsc.org
By a combination of scanning tunneling microscopy, X-ray spectroscopic techniques and density functional theory calculations, we prove the formation of extended patterns of parallel, …
Number of citations: 20 pubs.rsc.org

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